Benzene, 2,3,5-trichloro-1,4-dimethyl
Description
Benzene, 2,3,5-trichloro-1,4-dimethyl (CAS: 21912-82-3) is a chlorinated aromatic compound with two methyl groups at the 1- and 4-positions and three chlorine atoms at the 2-, 3-, and 5-positions on the benzene ring.
Properties
IUPAC Name |
1,3,4-trichloro-2,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c1-4-3-6(9)5(2)8(11)7(4)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMUHZZNIYRBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Cl)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301159 | |
| Record name | Benzene, 2,3,5-trichloro-1,4-dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35392-73-5 | |
| Record name | NSC141468 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2,3,5-trichloro-1,4-dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination of 1,4-Dimethylbenzene (p-Xylene)
The most straightforward synthetic route to this compound involves the chlorination of 1,4-dimethylbenzene (p-xylene) under controlled conditions to achieve selective substitution at the 2, 3, and 5 positions.
- Catalysts and Conditions: Chlorination is typically catalyzed by iron or iron(III) chloride (FeCl3) as a Lewis acid catalyst to facilitate electrophilic aromatic substitution.
- Reaction Parameters: Reaction temperature is maintained between 50°C and 120°C, with chlorine gas introduced gradually to control the degree of substitution and avoid over-chlorination.
- Reactor Types: Continuous chlorination reactors such as ring-type or multi-stage kettle reactors are employed to optimize the reaction efficiency and selectivity.
A patented method describes the use of an iron/copper bimetallic catalyst with a ferrum to copper weight ratio of 15:1, operating at 65–70°C and slightly negative pressure (-0.004 MPa). The process involves dosing benzene or chlorobenzene with 0.5 wt% auxiliary agent and chlorine flow rates adjusted for optimal conversion. The reaction time is approximately 6 hours, yielding high-purity trichlorobenzene derivatives including 1,2,3- and 1,2,4-trichlorobenzenes, which are structurally related to the target compound.
Halogenation via Trihalobenzene Intermediates
Another approach involves the preparation of 2,3,5-trihalobenzaldehyde intermediates , which can be converted to the desired trichlorinated dimethylbenzene derivatives through subsequent reduction and methylation steps.
- Starting Materials: 1,2,4-trihalobenzene is reacted with alkyl lithium reagents (e.g., methyllithium or n-butyllithium) in cyclic or open-chain ether solvents such as diethyl ether or tetrahydrofuran (THF).
- Reaction Conditions: The reaction is conducted at low temperatures (from -20°C to -80°C, preferably -60°C) to prevent side reactions like tarring.
- Yield and Purity: Using optimized molar ratios of alkyllithium to alkylformamide (e.g., dimethylformamide, DMF), the yield of 2,3,5-trihalobenzaldehyde can reach up to 70% with 95% purity. This intermediate can then be reduced (e.g., by sodium borohydride) to the corresponding alcohol and further processed to the target compound.
Selective Catalytic Chlorination to Improve Para-Ortho Ratios
Industrial-scale preparation benefits from methods that improve the selectivity of chlorination, especially increasing the para-ortho ratio to favor the formation of 2,3,5-trichloro substitution patterns.
- Catalyst System: Iron/copper bimetallic catalysts combined with auxiliary agents enhance selectivity and catalyst longevity.
- Process Setup: Continuous chlorination reactors with membrane filtration systems allow the retention of catalysts and continuous removal of products.
- Performance: This method achieves para-ortho ratios of up to 13.6 for trichlorobenzene isomers, with product purities exceeding 99.5% and total recovery rates around 95%.
Data Table: Summary of Preparation Methods
Analytical and Practical Considerations
- Temperature Control: Low temperatures in the halogenation steps are critical to avoid polymerization and tar formation, which can reduce yield and complicate purification.
- Catalyst Selection: The iron/copper bimetallic system is preferred due to its ability to increase selectivity towards desired isomers and its cost-effectiveness.
- Continuous vs Batch Processing: Continuous chlorination reactors with catalyst retention systems improve scalability and product consistency.
- Purification: Post-reaction purification involves de-lighting (removal of color bodies), rectification (distillation), and crystallization to isolate high-purity this compound.
Scientific Research Applications
Benzene, 2,3,5-trichloro-1,4-dimethyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly in toxicology and environmental science.
Medicine: Investigated for potential use in pharmaceuticals, although its chlorinated nature may limit its direct application due to toxicity concerns.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of Benzene, 2,3,5-trichloro-1,4-dimethyl involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and methyl groups influence the electron density of the benzene ring, making it reactive towards electrophiles. The pathways involved include the formation of a sigma complex (benzenium ion) followed by deprotonation to restore aromaticity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzene, 2,3,5-trichloro-1,4-dimethyl with structurally related aromatic compounds, focusing on substituent effects, molecular weights, and inferred properties:
Key Observations:
Substituent Effects: Chlorine vs. Methyl: Chlorine atoms increase molecular weight and electron-withdrawing effects, reducing reactivity in electrophilic substitution compared to methyl groups. Bromine vs. Fluorine: The trifluoromethyl group in 2,3,5-Trichloro-4-methyl-benzotrifluoride introduces strong electronegativity, improving thermal and chemical stability .
Physical Properties :
- The symmetrical tetramethylbenzene (CAS 95-93-2) exhibits a higher melting point due to crystal packing efficiency, whereas halogenated derivatives like the target compound are likely liquids at room temperature .
- Boiling points for chlorinated benzenes generally increase with the number of halogen atoms. For example, 1,2,4,5-tetrachlorobenzene boils at 254°C, suggesting the target compound may have a boiling point >250°C .
Toxicity and Handling :
- Chlorinated benzenes are associated with environmental persistence and bioaccumulation. The trichloro substitution in the target compound may necessitate strict handling protocols, akin to those for 2,3,5-Trichloro-4-methyl-benzotrifluoride, which requires PPE and ventilation .
Applications :
- The bis(bromomethyl) analog (CAS 21912-82-3) is marketed as a specialty chemical, likely for polymer cross-linking or pharmaceutical intermediates .
- Fluorinated analogs find use in advanced materials, while methylthio derivatives (e.g., 1,2,4,5-tetrachloro-3-(methylthio)benzene) are explored as agrochemicals .
Biological Activity
Benzene, 2,3,5-trichloro-1,4-dimethyl (commonly referred to as trichlorotoluene) is a chlorinated aromatic compound that has garnered attention due to its potential biological activity and implications for human health. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H8Cl3
- Molecular Weight : 227.5 g/mol
- CAS Number : 95-95-4
Mechanisms of Biological Activity
Trichlorotoluene exhibits various biological activities primarily attributed to its chlorinated structure. The presence of chlorine atoms enhances its reactivity and potential toxicity. Key mechanisms include:
- Enzyme Induction : Trichlorotoluene has been shown to induce cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and can lead to the formation of reactive metabolites that may cause cellular damage .
- Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. This mechanism is particularly relevant in liver tissues where metabolic activation occurs .
- Inflammatory Response : Exposure to trichlorotoluene may trigger inflammatory pathways, contributing to various health issues such as respiratory problems and skin conditions .
Toxicological Profile
The toxicological effects of trichlorotoluene have been documented through various studies:
- Acute Effects : Inhalation exposure has resulted in symptoms such as hemoptysis and irritation of mucous membranes. Chronic exposure has been linked to conditions such as chloroacne and aplastic anemia .
- Animal Studies : Research involving rats has indicated that doses greater than 150 mg/kg/day can lead to liver necrosis and other histopathological changes . Long-term exposure studies have revealed increased incidences of liver lesions .
Case Studies
- Occupational Exposure : A study involving workers exposed to trichlorotoluene during manufacturing processes reported cases of respiratory issues and skin disorders. Notably, some individuals developed chloroacne after prolonged exposure .
- Environmental Impact : Trichlorotoluene has been detected in groundwater and soil due to industrial discharge, raising concerns about its ecological effects and potential bioaccumulation in food chains .
Biological Activity Summary Table
Q & A
Q. Optimization Parameters :
- Temperature : Maintain 40–60°C during chlorination to avoid over-substitution.
- Solvent : Non-polar solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency.
- Catalyst Loading : Excess AlCl₃ (>1.5 eq.) improves yield but risks side reactions.
Reference Example : Similar protocols for brominated analogs (e.g., 2-bromo-1,4-dimethoxybenzene) highlight solvent and catalyst optimization .
Advanced Research: Computational Predictions
Q2. How can density functional theory (DFT) predict regioselectivity in chlorination of 1,4-dimethylbenzene derivatives?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution to predict chlorination sites:
- Electron Density Maps : Methyl groups at 1,4-positions deactivate adjacent positions, directing Cl⁺ to electron-rich 2,3,5-sites.
- Thermodynamic Stability : Compare Gibbs free energy (ΔG) of intermediates. Trichloro derivatives with symmetric substitution (e.g., 2,3,5-positions) exhibit lower ΔG, favoring stability .
Case Study : Thermochemical data for tetrachlorobenzenes (ΔfH°gas = -32.62 kJ/mol) validate computational predictions of stability .
Analytical Chemistry: Characterization
Q3. What spectroscopic techniques resolve structural ambiguities in 2,3,5-trichloro-1,4-dimethylbenzene?
Answer:
- ¹H NMR : Methyl groups at 1,4-positions appear as singlets (δ 2.3–2.5 ppm). Chlorine’s deshielding effect splits adjacent proton signals into doublets (e.g., δ 7.1–7.3 ppm).
- ¹³C NMR : Chlorinated carbons resonate at δ 125–130 ppm; methyl carbons at δ 20–22 ppm.
- IR Spectroscopy : C-Cl stretches at 550–600 cm⁻¹; C-H (aromatic) at 3000–3100 cm⁻¹.
Conflict Resolution : If GC-MS data contradicts NMR (e.g., unexpected m/z peaks), use high-resolution MS to identify isotopic patterns (e.g., Cl³⁵/Cl³⁷) .
Data Contradictions: Thermodynamic Properties
Q4. How should discrepancies in reported thermodynamic properties of polychlorinated benzenes be addressed?
Answer:
Discrepancies arise from measurement methods (e.g., calorimetry vs. computational models). Mitigation strategies:
Standardization : Use NIST-referenced data (e.g., ΔfH°gas for tetrachlorobenzenes: -32.62 kJ/mol) .
Error Analysis : Compare uncertainties in combustion calorimetry (±2 kJ/mol) vs. gas-phase electron diffraction.
Peer Validation : Cross-check with published spectra (e.g., IR or photoelectron data) .
Environmental Chemistry: Degradation Pathways
Q5. What are the primary degradation pathways of 2,3,5-trichloro-1,4-dimethylbenzene in aquatic systems?
Answer:
- Photodegradation : UV light cleaves C-Cl bonds, forming dichloro-quinone intermediates (e.g., 2,3,5-trichloro-1,4-benzoquinone) .
- Microbial Degradation : Aerobic bacteria (e.g., Pseudomonas) oxidize methyl groups, yielding chlorinated carboxylic acids.
- Monitoring : Use GC-MS with SPME fibers (e.g., DVB/CAR/PDMS) to detect low-concentration metabolites like 1,4-dimethoxyphenanthrene derivatives .
Q. Quantitative Data :
| Degradation Product | Detection Method | Reference |
|---|---|---|
| 2,3,5-Trichloro-1,4-benzoquinone | GC-MS (m/z 245) | |
| Chlorinated carboxylic acids | HPLC-UV (λ 254 nm) |
Reaction Mechanisms: Substitution Patterns
Q6. How do steric effects influence nucleophilic aromatic substitution in 2,3,5-trichloro-1,4-dimethylbenzene?
Answer:
- Steric Hindrance : Methyl groups at 1,4-positions block attack at adjacent positions, favoring substitution at 2,3,5-sites.
- Kinetic vs. Thermodynamic Control : At low temps, meta-directing Cl groups dominate; at high temps, para-substitution (relative to methyl) becomes favorable.
- Experimental Evidence : Kinetic studies on trichlorobenzenes show activation energies (Ea) of 80–100 kJ/mol for substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
